molecular formula C16H15N7O3 B2660681 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034349-79-4

1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Katalognummer: B2660681
CAS-Nummer: 2034349-79-4
Molekulargewicht: 353.342
InChI-Schlüssel: IYIXVOWGNKGNKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic urea derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 8 and a furan-2-ylmethyl group at the urea nitrogen. The structural complexity of this molecule combines pharmacologically relevant motifs:

  • 1,2,4-Triazolo[4,3-a]pyridine: Known for kinase inhibition and antiviral activity .
  • 1,2,4-Oxadiazole: Enhances metabolic stability and binding affinity in bioactive molecules .
  • Furan-2-ylmethyl: Modulates lipophilicity and bioavailability .
  • Urea linker: Facilitates hydrogen-bond interactions with biological targets, common in enzyme inhibitors .

Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O3/c1-10-19-15(26-22-10)12-5-2-6-23-13(20-21-14(12)23)9-18-16(24)17-8-11-4-3-7-25-11/h2-7H,8-9H2,1H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIXVOWGNKGNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the triazolopyridine and oxadiazole groups through various coupling reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as chromatography for purification.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazolopyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The oxadiazole group may also play a role in modulating the compound’s activity by influencing its electronic properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1 highlights key structural analogs and their distinctions:

Compound Name / ID Core Structure Substituents Biological Activity (Reported) Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-(3-Me-1,2,4-oxadiazole), urea-linked furan-2-ylmethyl N/A (Theoretical)
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Compound 14) Pyrrolidine Biphenyl, 3-phenyl-1,2,4-oxadiazole, urea linker Kinase inhibition (e.g., JAK/STAT)
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Pyridine-triazole Nitrophenyl, methoxyphenyl-urea Anti-inflammatory, COX-2 inhibition
1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea [1,2,4]Triazolo[4,3-a]pyridine tert-butyl-pyrazole, tetrahydronaphthalenyl Anticancer (kinase targeting)

Key Observations :

  • The target compound’s triazolopyridine-oxadiazole system is unique compared to pyrrolidine-based analogs (e.g., Compound 14), which may alter target selectivity .
Structure–Activity Relationships (SAR)
  • Oxadiazole Substitution : Methyl groups (e.g., 3-methyl in the target compound) enhance metabolic stability over phenyl substituents (e.g., Compound 14) .
  • Triazolopyridine vs. Pyridine-Triazole : The fused triazolopyridine core may confer stronger π-π stacking interactions in enzyme active sites .
  • Urea Linker Flexibility : The target compound’s methylene spacer between urea and triazolopyridine may optimize binding geometry compared to rigid biphenyl systems .

Biologische Aktivität

The compound 1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic derivative that combines a furan moiety with a complex triazole and oxadiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C19H21N7O3
  • Molecular Weight : 397.43 g/mol
  • IUPAC Name : 1-(furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays, particularly in anticancer and antimicrobial studies.

Anticancer Activity

A study published in MDPI highlighted the antiproliferative effects of related oxadiazole compounds against various cancer cell lines. For instance, derivatives showed inhibition percentages of over 80% against T-47D breast cancer and SK-MEL-5 melanoma cell lines . The compound's structure suggests potential interactions with key biological targets involved in cancer proliferation.

Cell Line% Inhibition
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%
SR (Leukemia)81.58%

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth. The presence of the oxadiazole and triazole rings indicates a potential for interference with nucleic acid synthesis or protein interactions critical for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound's derivatives have shown promising antibacterial and antifungal activity. A review on triazole scaffolds indicated that compounds within this class often exhibit broad-spectrum antimicrobial properties .

Case Studies

  • Synthesis and Evaluation :
    • A series of studies synthesized various derivatives of oxadiazoles and triazoles to evaluate their biological activities. Compounds were tested against a panel of pathogens and cancer cell lines.
    • For example, a derivative similar to the target compound demonstrated an IC50 value of 0.67 µM against prostate cancer cells (PC-3), indicating strong efficacy compared to standard treatments like sorafenib .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. These studies suggest that the compound may effectively bind to enzymes or receptors involved in cancer progression or microbial resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.